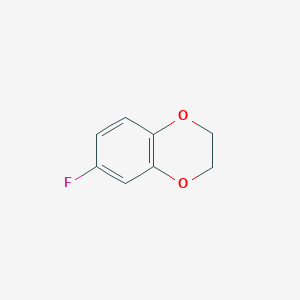

6-Fluoro-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBRMEJPAIVOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499301 | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60458-98-2 | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60458-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1,4-benzodioxine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1,4-benzodioxine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this parent compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust profile. We will delve into its physicochemical properties, propose a viable synthetic route with detailed experimental considerations, predict its spectroscopic characteristics, and explore its potential biological activities and applications based on the well-documented pharmacology of the benzodioxane scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Fluorinated Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom onto this scaffold, as in 6-Fluoro-2,3-dihydro-1,4-benzodioxine, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a valuable tool in drug design.

This guide will provide a detailed exploration of the 6-fluoro substituted benzodioxane, offering insights into its chemical nature and potential as a building block in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇FO₂ | Deduced from Structure |

| Molecular Weight | 154.14 g/mol | Calculated |

| Appearance | Predicted to be a colorless liquid or low-melting solid | Analogy to similar compounds |

| Boiling Point | Estimated >200 °C at 760 mmHg | Analogy to chlorinated analog[1] |

| Melting Point | Not available | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. | General chemical principles |

| CAS Number | Not assigned | Database Search |

Molecular Structure and Visualization

The structure of 6-Fluoro-2,3-dihydro-1,4-benzodioxine consists of a benzene ring fused to a 1,4-dioxane ring, with a fluorine atom substituted at the 6-position of the benzodioxane core.

Caption: Molecular structure of 6-Fluoro-2,3-dihydro-1,4-benzodioxine.

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine can be achieved via a nucleophilic aromatic substitution followed by a ring-closing reaction. The following protocol is a proposed methodology based on established procedures for the synthesis of similar benzodioxane derivatives.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 6-Fluoro-2,3-dihydro-1,4-benzodioxine.

Step-by-Step Experimental Protocol

Objective: To synthesize 6-Fluoro-2,3-dihydro-1,4-benzodioxine from 4-fluorocatechol.

Materials:

-

4-Fluorocatechol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorocatechol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the 4-fluorocatechol. To this solution, add anhydrous potassium carbonate (2.5 eq).

-

Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6-Fluoro-2,3-dihydro-1,4-benzodioxine.

Causality Behind Experimental Choices:

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups of catechol, facilitating the nucleophilic attack on the 1,2-dibromoethane. It is also easily removed during the aqueous workup.

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

-

Stoichiometry of Reagents: A slight excess of 1,2-dibromoethane is used to ensure complete reaction of the catechol. A larger excess of the base is used to drive the reaction to completion and neutralize the HBr formed as a byproduct.

-

Temperature: Heating the reaction provides the necessary activation energy for the Williamson ether synthesis, which can be sluggish at room temperature.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the dioxane ring. The fluorine atom at the 6-position will cause characteristic splitting of the adjacent aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | m | 3H | Aromatic protons |

| ~ 4.2 - 4.3 | s | 4H | -OCH₂CH₂O- |

Explanation of Predicted Spectrum:

-

The four protons of the ethylenedioxy group (-OCH₂CH₂O-) are chemically equivalent and are expected to appear as a singlet in the region of 4.2-4.3 ppm.

-

The aromatic region will be more complex due to the fluorine substitution. We would expect to see three distinct signals for the three aromatic protons. The proton at C5 will be a doublet of doublets due to coupling with the fluorine and the proton at C7. The proton at C7 will also be a doublet of doublets, and the proton at C8 will be a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~ 144 - 148 | Aromatic C-O |

| ~ 110 - 120 | Aromatic C-H |

| ~ 64 | -OCH₂CH₂O- |

Explanation of Predicted Spectrum:

-

The carbon directly bonded to the fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF) of approximately 240 Hz.

-

The carbons of the ethylenedioxy bridge will appear as a single peak around 64 ppm.

-

The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating oxygen atoms and the electron-withdrawing fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds, the C-O ether linkages, and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600 - 1450 | Strong | Aromatic C=C stretch |

| ~ 1250 - 1200 | Strong | Aryl-O stretch |

| ~ 1100 - 1000 | Strong | Aliphatic C-O stretch |

| ~ 1200 - 1100 | Strong | C-F stretch |

Potential Applications and Biological Significance

The 1,4-benzodioxane scaffold is a key component in a wide range of pharmaceuticals, exhibiting diverse biological activities.[2] The introduction of a fluorine atom can further enhance these properties.

Role in Drug Discovery

-

Central Nervous System (CNS) Agents: Many benzodioxane derivatives act on CNS receptors, including adrenergic and serotonergic receptors. The fluorine atom in the 6-position can modulate receptor binding affinity and selectivity, as well as improve brain penetration by altering lipophilicity.

-

Anticancer Agents: Certain benzodioxane-containing compounds have shown promise as anticancer agents.[3] Fluorine substitution can enhance the metabolic stability of these compounds, leading to improved pharmacokinetic profiles.

-

Antimicrobial Agents: The benzodioxane nucleus has been incorporated into novel antibacterial and antifungal agents.[3] The 6-fluoro substitution could lead to new derivatives with enhanced potency or a broader spectrum of activity.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of the 6-fluoro-2,3-dihydro-1,4-benzodioxine scaffold and their potential for modification in drug design.

Caption: Key structural features of 6-Fluoro-2,3-dihydro-1,4-benzodioxine for SAR studies.

Safety and Handling

As with all laboratory chemicals, 6-Fluoro-2,3-dihydro-1,4-benzodioxine should be handled with appropriate care. While specific toxicity data is unavailable, general precautions for handling fluorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-Fluoro-2,3-dihydro-1,4-benzodioxine represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its physicochemical and spectroscopic properties can be reasonably predicted. The strategic incorporation of a fluorine atom onto the privileged benzodioxane scaffold offers exciting opportunities for the development of novel therapeutic agents with enhanced pharmacological profiles. This guide provides a foundational understanding of this compound, intended to stimulate further research and application in the scientific community.

References

-

6-chloro-2,3-dihydro-1,4-benzodioxine. ChemSrc. [Link].

- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Invest New Drugs. 2009;27(6):534-542.

- Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Rasayan J. Chem. 2013;6(2):107-111.

Sources

An In-depth Technical Guide to the ¹³C NMR Data of 6-Fluoro-2,3-dihydro-1,4-benzodioxine

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 6-fluoro-2,3-dihydro-1,4-benzodioxine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical experimental considerations for acquiring and interpreting the ¹³C NMR spectrum of this fluorinated heterocyclic compound.

Introduction: The Significance of Fluorinated Benzodioxines

6-Fluoro-2,3-dihydro-1,4-benzodioxine is a fluorinated derivative of the well-known 1,4-benzodioxane core, a structural motif present in numerous biologically active compounds and pharmaceuticals. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a detailed understanding of the structural characteristics of fluorinated compounds, such as that provided by ¹³C NMR spectroscopy, is paramount for modern drug discovery and development.

This guide will offer a detailed exposition of the expected ¹³C NMR spectrum of 6-fluoro-2,3-dihydro-1,4-benzodioxine, including predicted chemical shifts and a thorough analysis of the characteristic carbon-fluorine (C-F) coupling constants. Furthermore, a robust, field-proven protocol for the acquisition of high-quality ¹³C NMR data for fluorinated small molecules is presented.

Predicted ¹³C NMR Spectrum of 6-Fluoro-2,3-dihydro-1,4-benzodioxine

While a publicly available, experimentally verified ¹³C NMR spectrum for 6-fluoro-2,3-dihydro-1,4-benzodioxine is not readily accessible, a highly accurate prediction can be formulated based on the known spectrum of the parent compound, 2,3-dihydro-1,4-benzodioxine, and established principles of fluorine substituent effects on aromatic systems.

Foundational Data: ¹³C NMR of 2,3-dihydro-1,4-benzodioxine

The reported ¹³C NMR chemical shifts for the unsubstituted 2,3-dihydro-1,4-benzodioxine provide a crucial baseline for our analysis.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2, C-3 | ~64.5 |

| C-5, C-8 | ~117.5 |

| C-6, C-7 | ~121.5 |

| C-4a, C-8a | ~143.5 |

Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions.

The Influence of the Fluorine Substituent

The introduction of a fluorine atom at the C-6 position induces significant and predictable changes in the chemical shifts of the aromatic carbons due to its strong electronegativity and ability to engage in resonance effects. These changes, known as substituent chemical shifts (SCS), allow for a reasoned prediction of the ¹³C NMR spectrum of the fluorinated analogue.

Furthermore, the spin-active ¹⁹F nucleus (I = 1/2) couples with the ¹³C nuclei, resulting in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of this splitting, the carbon-fluorine coupling constant (JCF), is highly dependent on the number of bonds separating the coupled nuclei and provides invaluable structural information.

Predicted Data for 6-Fluoro-2,3-dihydro-1,4-benzodioxine

The following table summarizes the predicted ¹³C NMR chemical shifts and key C-F coupling constants for 6-fluoro-2,3-dihydro-1,4-benzodioxine in a standard deuterated solvent such as CDCl₃.

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Rationale |

| C-2, C-3 | ~64.5 | s | - | Unaffected by remote fluorine substitution. |

| C-4a | ~139.9 | d | ⁴JCF ≈ 3 | Small four-bond coupling to fluorine. |

| C-5 | ~113.8 | d | ²JCF ≈ 21 | Significant two-bond coupling to fluorine. |

| C-6 | ~158.0 | d | ¹JCF ≈ 245 | Large one-bond coupling to fluorine. |

| C-7 | ~110.0 | d | ²JCF ≈ 25 | Significant two-bond coupling to fluorine. |

| C-8 | ~118.0 | d | ³JCF ≈ 8 | Moderate three-bond coupling to fluorine. |

| C-8a | ~144.0 | d | ³JCF ≈ 8 | Moderate three-bond coupling to fluorine. |

Note: The predicted chemical shifts are based on additive substituent effects and may deviate slightly from experimental values. The coupling constants are typical values for fluorinated aromatic compounds.[1][2]

In-depth Analysis of Predicted Spectral Features

-

C-6 (ipso-Carbon): The carbon directly attached to the fluorine atom is expected to resonate at a significantly downfield-shifted chemical shift (around 158.0 ppm) due to the strong deshielding effect of the electronegative fluorine. The signal will appear as a large doublet with a one-bond coupling constant (¹JCF) in the range of 240-250 Hz.[1]

-

C-5 and C-7 (ortho-Carbons): These carbons, ortho to the fluorine substituent, will also experience a notable deshielding effect, though less pronounced than the ipso-carbon. They will appear as doublets due to two-bond coupling (²JCF) with typical values of 20-25 Hz.

-

C-8 and C-8a (meta-Carbons): The meta carbons are generally less affected by the fluorine substituent in terms of their chemical shift. They will exhibit smaller three-bond couplings (³JCF) in the range of 5-10 Hz.

-

C-4a (para-Carbon): The para carbon will show a small four-bond coupling (⁴JCF) of approximately 3 Hz.

-

C-2 and C-3 (Aliphatic Carbons): The chemical shifts of the aliphatic carbons in the dioxine ring are expected to be largely unchanged from the parent compound as they are five and six bonds away from the fluorine atom, respectively. Any coupling to fluorine over this distance is typically too small to be resolved.

The following diagram illustrates the key through-bond C-F couplings in 6-fluoro-2,3-dihydro-1,4-benzodioxine.

Conclusion

The ¹³C NMR spectrum of 6-fluoro-2,3-dihydro-1,4-benzodioxine is predicted to exhibit a characteristic set of signals, the chemical shifts and multiplicities of which are dominated by the influence of the C-6 fluorine substituent. A thorough understanding of substituent effects and carbon-fluorine coupling constants is essential for the accurate interpretation of this spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is fundamental for the unambiguous structural elucidation of this and other related fluorinated organic molecules. This detailed analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated compounds for various applications, particularly in the field of drug discovery.

References

- Wehrli, F. W., & Wirthlin, T. (1976). Interpretation of Carbon-13 NMR Spectra. Heyden & Son Ltd.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Benzodioxan. Retrieved from [Link]

Sources

- 1. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine via Williamson Ether Cyclization

Abstract & Strategic Significance

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole ring and a key pharmacophore in adrenergic and serotonergic receptor modulators. The introduction of a fluorine atom at the 6-position (6-Fluoro-2,3-dihydro-1,4-benzodioxine) significantly alters the metabolic stability and lipophilicity (LogP) of the core, often blocking metabolic oxidation at the electron-rich aromatic ring.

This protocol details the synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine from 4-fluorocatechol. Unlike generic procedures, this guide focuses on optimizing the intramolecular cyclization over intermolecular polymerization—a common pitfall in benzodioxane synthesis—by controlling solvation and stoichiometry.

Retrosynthetic Analysis & Mechanism

The most robust route to the target is a double nucleophilic substitution (Williamson ether synthesis) between a catechol and a vicinal dihalide.

Reaction Scheme: The reaction proceeds via the formation of a mono-phenoxide anion, which attacks 1,2-dibromoethane. The second deprotonation/cyclization step is the rate-determining step for ring formation.

Figure 1: Reaction pathway highlighting the competition between cyclization and polymerization.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 4-Fluorocatechol | 128.10 | 1.0 | 5.00 g (39.0 mmol) | Substrate |

| 1,2-Dibromoethane | 187.86 | 1.5 | 11.0 g (5.05 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.5 | 13.5 g | Base |

| DMF (Anhydrous) | 73.09 | N/A | 50 mL | Solvent |

| Ethyl Acetate | 88.11 | N/A | For Workup | Extraction |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

System Prep: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solvation: Add 4-Fluorocatechol (5.00 g) and anhydrous DMF (50 mL) . Stir until fully dissolved.

-

Expert Insight: DMF is chosen over acetone because its higher boiling point allows the reaction to proceed at 80°C, overcoming the activation energy for the second cyclization step without requiring a sealed tube.

-

-

Base Addition: Add Potassium Carbonate (

, 13.5 g) in a single portion. The suspension may turn slightly dark due to phenoxide formation. -

Electrophile Addition: Add 1,2-Dibromoethane (5.05 mL) dropwise over 10 minutes.

-

Critical Control Point: While 1,2-dibromoethane is used in excess (1.5 equiv), adding it slowly ensures that the concentration of the dihalide is high relative to the dissolved phenoxide initially, promoting the first alkylation, while the subsequent dilution favors intramolecular cyclization.

-

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to 80°C in an oil bath.

-

Timecourse: Stir vigorously for 6–8 hours .

-

TLC Monitoring: Monitor using Hexane:Ethyl Acetate (4:1).

-

Starting Material:

(streaks due to phenols). -

Product:

(distinct spot). -

Stain: Use

or UV (254 nm). The catechol will stain brown/black; the product is UV active but stains poorly.

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Pour into Ice-Water (200 mL) .

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

-

Note: Avoid Diethyl Ether if possible, as DMF can be difficult to partition out.

-

-

Washing: Wash the combined organics with Water (2 x 50 mL) to remove residual DMF, followed by Brine (1 x 50 mL) .

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography on silica gel.

-

Eluent Gradient: 100% Hexane

95:5 Hexane:EtOAc. -

Yield Expectation: 60–75% (approx. 3.6 – 4.5 g).

-

Workup Decision Tree

The following logic flow ensures high purity by removing unreacted phenols and DMF before chromatography.

Figure 2: Workup and purification workflow.

Characterization Data (Expected)

The following spectral data confirms the structure of 6-Fluoro-2,3-dihydro-1,4-benzodioxine.

| Technique | Signal/Peak | Assignment |

| 1H NMR (400 MHz, | Aromatic H-8 (Ortho to O, Meta to F) | |

| Aromatic H-5, H-7 | ||

| Ethylene bridge ( | ||

| 13C NMR (100 MHz, | C-6 (C-F coupling) | |

| Quaternary C-O carbons | ||

| Ethylene bridge carbons | ||

| MS (EI/ESI) | m/z 154.1 | Molecular Ion |

Safety & Hazards (HSE)

-

4-Fluorocatechol: Irritant. Avoid skin contact.

-

1,2-Dibromoethane: Carcinogen and potent toxin. It is volatile and readily absorbed through the skin. Must be handled in a fume hood with double nitrile gloves.

-

DMF: Hepatotoxic and teratogenic.

References

-

General Benzodioxane Synthesis: Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[1] International Journal of Organic Chemistry, 2022, 12, 143-160.[1]

-

Fluorinated Intermediates: "Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid." ResearchGate.[2][3]

-

Cyclization Conditions: "Preparation of 1,4-benzodioxane." PrepChem.

-

Stereochemical Considerations: "2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine." Molbank, 2024.[4]

Sources

Application Note: High-Purity Isolation of 6-Fluoro-2,3-dihydro-1,4-benzodioxine via Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Fluoro-2,3-dihydro-1,4-benzodioxine from a crude reaction mixture using silica gel flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring a high-purity final compound. The protocol emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to ensure optimal separation, followed by a detailed, step-by-step guide to column preparation, sample loading, elution, and fraction analysis. The causality behind experimental choices, troubleshooting, and critical safety precautions are explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Principles

6-Fluoro-2,3-dihydro-1,4-benzodioxine is a key structural motif present in a variety of pharmacologically active molecules.[1] Its derivatives are integral to the development of new therapeutic agents, making the ability to obtain this intermediate in high purity a critical step in synthetic chemistry and drug discovery pipelines.[2] Crude products from organic synthesis invariably contain unreacted starting materials, byproducts, and residual reagents, which can interfere with subsequent reaction steps and biological assays.

Column chromatography is a cornerstone liquid chromatography technique for the purification of chemical compounds from mixtures.[3] The fundamental principle relies on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a liquid eluent that flows through the column).[4] Compounds with a stronger affinity for the stationary phase move through the column more slowly, while compounds with a weaker affinity are carried along more quickly by the mobile phase, thus achieving separation.[5]

For a molecule of intermediate polarity like 6-Fluoro-2,3-dihydro-1,4-benzodioxine, normal-phase chromatography using silica gel as the polar stationary phase is the method of choice. The separation is then optimized by carefully selecting a mobile phase of appropriate polarity, typically a binary mixture of a non-polar and a polar solvent.[6]

Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[7] TLC operates on the same principles as column chromatography and allows for the rapid determination of the ideal mobile phase composition.[8]

Objective: To find a solvent system that provides a good separation between the desired product and impurities, with a target Retardation Factor (Rf) of ~0.30-0.35 for the 6-Fluoro-2,3-dihydro-1,4-benzodioxine. An Rf in this range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Protocol: TLC Solvent System Screening

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.

-

Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (marked lightly with a pencil ~1 cm from the bottom).[8]

-

Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline spotting.[7]

-

Visualize: After the solvent front has moved up ~80-90% of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm), as the benzodioxine ring is UV-active.[8] Circle the visible spots with a pencil.

-

Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Optimize: Adjust the ratio of the non-polar to polar solvent until the target Rf of ~0.30-0.35 is achieved for the product spot, with clear separation from other spots.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel 60 F254 TLC Plates | Standard polar stationary phase for normal-phase chromatography. The F254 indicator allows for visualization under UV light.[7] |

| Mobile Phase (Eluent) | Start with Hexanes:Ethyl Acetate (9:1) | A common starting point for moderately polar compounds. The ratio is adjusted to achieve the target Rf.[9] |

| Target Rf | ~0.30 - 0.35 | Provides optimal resolution and a practical elution time in the subsequent column chromatography step.[8] |

Materials and Equipment

| Category | Item |

| Glassware & Hardware | Glass chromatography column with stopcock, Erlenmeyer flasks, collection test tubes/vials, separatory funnel (for solvent gradient), beakers, TLC chambers, rotary evaporator. |

| Stationary Phase | Silica Gel 60 (particle size 40-63 µm, or 230-400 mesh).[5] |

| Mobile Phase Solvents | HPLC Grade Hexanes (or Heptane), HPLC Grade Ethyl Acetate (EtOAc).[10] |

| Chemicals & Samples | Crude 6-Fluoro-2,3-dihydro-1,4-benzodioxine mixture, sand (acid-washed), cotton or glass wool. |

| Safety Equipment | Chemical fume hood, safety goggles, nitrile gloves, lab coat.[11] |

| Analysis Equipment | TLC plates (Silica Gel 60 F254), UV Lamp (254 nm), capillary spotters. |

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A stationary-to-sample weight ratio of 50:1 to 100:1 is recommended for good separation.[12]

Step 1: Column Packing (Wet Slurry Method)

The wet slurry method is preferred as it minimizes air bubbles and ensures a more uniform packing, leading to better separation.[12]

-

Preparation: Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. Add a thin layer (~1 cm) of sand on top.

-

Create Slurry: In a beaker, mix ~50 g of silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexanes:EtOAc) to form a free-flowing slurry.

-

Pack Column: With the stopcock open and a flask underneath to collect the solvent, carefully pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

-

Equilibrate: Once all the silica has settled, add a final layer (~1 cm) of sand on top to protect the silica bed from disturbance during sample and eluent addition. Continuously pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Crucially, never let the top of the silica gel run dry. [12]

Step 2: Sample Loading

-

Dissolve Sample: Dissolve the ~1 g crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). The goal is to create a concentrated solution.

-

Adsorb onto Silica (Optional but Recommended): For better resolution, add a small amount of silica gel (~2-3 g) to the dissolved sample. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto silica.

-

Load the Column: Carefully add the dry-loaded sample powder to the top layer of sand in the column, ensuring an even layer. If using the wet-loading method, carefully pipette the concentrated sample solution directly onto the sand layer, allowing it to absorb fully before adding fresh eluent.

Step 3: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the column reservoir. Open the stopcock to begin the elution process. For flash chromatography, positive air pressure can be applied to the top of the column to accelerate the flow rate.[5]

-

Collect Fractions: Begin collecting the eluent in numbered test tubes or vials as it drips from the column outlet. A typical fraction size might be 10-20 mL, depending on the column size.

-

Monitor the Separation: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture to track the elution of different components.[5]

Step 4: Analysis and Product Isolation

-

Identify Pure Fractions: After developing and visualizing the TLC plate of the fractions, identify the set of consecutive fractions that contain only the pure product spot (at Rf ~0.30-0.35).

-

Combine and Evaporate: Combine all the identified pure fractions into a single round-bottom flask.

-

Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified 6-Fluoro-2,3-dihydro-1,4-benzodioxine.

-

Final Analysis: Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Workflow Visualization

Caption: Workflow for the purification of 6-Fluoro-2,3-dihydro-1,4-benzodioxine.

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is a suitable choice for the solvents used).[13]

-

Solvent Hazards: Hexanes and ethyl acetate are flammable liquids and their vapors can form explosive mixtures with air. Keep away from ignition sources. Inhalation of high concentrations of vapors may cause dizziness and respiratory irritation.[11]

-

Silica Gel: Fine silica dust can cause respiratory irritation. Handle silica gel carefully to avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.[13]

References

-

ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (2023). Column chromatography. Retrieved February 14, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 14, 2026, from [Link]

-

Phenomenex. (n.d.). Column Chromatography: Principles and Applications. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2009). Separation of Benzodioxinic Isomers in LC. A Molecular Modeling Approach for the Choice of the Stationary Phase. Retrieved February 14, 2026, from [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 14, 2026, from [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved February 14, 2026, from [Link]

-

MAC-MOD Analytical. (n.d.). Mobile Phase Selectivity. Retrieved February 14, 2026, from [Link]

-

Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved February 14, 2026, from [Link]

-

US EPA. (n.d.). 6-Fluoro-2H,4H-1,3-benzodioxin-4-one - Hazard. Retrieved February 14, 2026, from [Link]

-

BD. (2024). Safety Data Sheet. Retrieved February 14, 2026, from [Link]

-

NIH Public Access. (n.d.). General Procedure for Column Chromatography. Retrieved February 14, 2026, from [Link]

-

University of California, Los Angeles, Department of Chemistry. (2020). Thin Layer Chromatography. Retrieved February 14, 2026, from [Link]

-

University of Arizona, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 14, 2026, from [Link]

-

eScholarship, University of California. (2023). A rapid and systematic approach for the optimization of radio-TLC resolution. Retrieved February 14, 2026, from [Link]

-

AWS. (n.d.). Supporting Information - Catalytic Difluorination of Olefins. Retrieved February 14, 2026, from [Link]

-

Phenomenex. (n.d.). Column Protection Guide. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (2022). Benzodioxan. Retrieved February 14, 2026, from [Link]

-

The Hebrew University of Jerusalem. (2017). Purification Protocols. Retrieved February 14, 2026, from [Link]

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-Indole. Retrieved February 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chromtech.com [chromtech.com]

- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Column chromatography - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Advanced Purification & Recrystallization of 6-Fluoro-2,3-dihydro-1,4-benzodioxine

Part 1: Executive Summary & Core Directive

The Challenge: 6-Fluoro-2,3-dihydro-1,4-benzodioxine (CAS: 2879-20-1, also known as 6-fluoro-1,4-benzodioxane) presents a unique purification challenge. Unlike high-melting pharmaceutical solids, this fluorinated heterocycle typically exists as a viscous liquid or low-melting solid at ambient temperatures (Melting Point range often < 25°C depending on purity; Boiling Point ~100-102°C at 0.25 mmHg).

The "Recrystallization" Misconception: Standard room-temperature recrystallization often fails, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation. This protocol details the Low-Temperature Crystallization (LTC) technique and Fractional Distillation strategies required to achieve >99.5% purity, specifically targeting the removal of the regioisomeric impurity 5-fluoro-2,3-dihydro-1,4-benzodioxine.

Part 2: Technical Background & Solubility Physics

The Physicochemical Landscape

The introduction of a fluorine atom at the C6 position of the 1,4-benzodioxane core alters the dipole moment and crystal packing efficiency.

-

Lipophilicity: The molecule is highly lipophilic (LogP ~ 2.1).

-

Impurity Profile: The primary impurity from synthesis (via 4-fluorocatechol) is the 5-fluoro regioisomer . These isomers have very similar boiling points, making simple distillation insufficient for separation. Crystallization is thermodynamically superior for isomer resolution because the crystal lattice is highly selective for the specific steric shape of the 6-fluoro isomer.

Solvent Selection Strategy

Because the target is a low-melting solid/oil, we must use a solvent system that lowers the solubility significantly only at sub-zero temperatures.

| Solvent System | Role | Dielectric Const. ( | Justification |

| n-Hexane / Pentane | Anti-solvent | 1.88 | Promotes aggregation of the lipophilic core at low temps. |

| Methanol (MeOH) | Co-solvent | 32.7 | Provides slight polarity to solubilize impurities (regioisomers) while the target crystallizes out. |

| Ethanol (EtOH) | Alternative | 24.5 | Slower evaporation, better for controlled crystal growth if MP > 10°C. |

Part 3: Experimental Protocols

Protocol A: Low-Temperature Crystallization (LTC)

Best for: Final polishing of material with >90% purity to remove regioisomers.

Safety Prerequisite:

-

Work in a fume hood.[1]

-

Use cryo-gloves (Dry ice/Acetone bath reaches -78°C).

Workflow:

-

Dissolution (The "Warm" Step):

-

Place 10 g of crude 6-fluoro-2,3-dihydro-1,4-benzodioxine in a 50 mL round-bottom flask.

-

Add n-Hexane (15 mL) and warm gently to 30°C. The oil should become fully miscible.

-

Note: If the solution is cloudy, add Methanol dropwise until clear (max 5% v/v). This "homogenizes" the solvent phase.

-

-

Nucleation (The "Cold" Shock):

-

Equip the flask with a magnetic stir bar and submerge in a Dry Ice / Acetone bath (-78°C) .

-

Crucial Step: Stir vigorously. The oil will likely increase in viscosity.

-

Seeding: If available, add a seed crystal of pure 6-fluoro isomer. If not, scratch the inner glass wall with a glass rod to induce nucleation.

-

-

Crystal Growth & Equilibrium:

-

Once turbidity (cloudiness) appears, raise the temperature to -20°C (using a standard freezer or Acetonitrile/Dry Ice slush).

-

Allow the flask to sit undisturbed for 12 hours. The slow warming from -78°C to -20°C allows the thermodynamically stable crystal form to grow while rejecting the 5-fluoro isomer into the mother liquor.

-

-

Filtration (The "Speed" Step):

-

Warning: The crystals will melt if they touch warm glass.

-

Pre-cool a Büchner funnel and filter flask in the freezer (-20°C).

-

Rapidly filter the cold slurry. Wash with cold pentane (-78°C) .

-

Keep the vacuum on for only 30 seconds to avoid condensation of atmospheric water.

-

Protocol B: Vacuum Fractional Distillation

Best for: Crude material (<90% purity) or if LTC fails due to oiling.

-

Setup: Short-path distillation head with a Vigreux column (to increase theoretical plates).

-

Pressure: High vacuum is mandatory (< 1 mmHg).

-

Collection:

-

Fraction 1 (F1): Solvent and unreacted fluorocatechol (discard).

-

Fraction 2 (F2): Mixed isomers (rich in 5-fluoro).

-

Fraction 3 (F3): Pure 6-fluoro-2,3-dihydro-1,4-benzodioxine (Target).

-

Target Boiling Point: ~100-105°C @ 0.25 mmHg [1].

-

Part 4: Visualization & Logic

Decision Matrix for Purification

The following diagram illustrates the logical flow for determining the correct purification method based on the physical state and purity of the starting material.

Caption: Decision matrix for selecting between Distillation and Low-Temperature Crystallization based on initial purity and physical state.

The "Oiling Out" Mechanism vs. Crystallization

Understanding why the compound oils out is critical to preventing it.

Caption: Mechanism of impurity rejection during low-temperature crystallization. Fast cooling leads to oil; slow cooling yields crystals.

Part 5: Quality Control & Validation

To validate the success of the recrystallization, specific analytical markers must be checked.

| Parameter | Method | Acceptance Criteria | Notes |

| Purity | HPLC (C18 Column) | > 99.5% Area | Monitor relative retention time (RRT) of 5-fluoro isomer. |

| Isomer Ratio | 19F-NMR | Single Peak | The most definitive test. 5-F and 6-F isomers have distinct chemical shifts (~ -120 to -130 ppm range). |

| Residual Solvent | GC-Headspace | < 5000 ppm | Hexane entrapment is common in low-temp lattices. |

Expert Insight - The "Melt" Test: If you isolate a solid, place a small amount in a capillary tube. If it melts immediately upon touching your gloved hand or reaching room temperature, you have successfully isolated the low-melting polymorph. Store this material at 4°C or lower to prevent spontaneous liquefaction and potential isomer equilibration/migration.

References

-

PubChem. (2025).[2][3] 2,3-Dihydro-1,4-benzodioxin-6-ol and Derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization of Oiling Compounds. Department of Chemistry. Retrieved October 26, 2025, from [Link]

Sources

Application Notes and Protocols: 6-Fluoro-2,3-dihydro-1,4-benzodioxine as a Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Benzodioxanes

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs. The strategic incorporation of a fluorine atom at the 6-position of this scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This application note provides a detailed guide to the synthesis and functionalization of 6-fluoro-2,3-dihydro-1,4-benzodioxine, a key building block for accessing novel fluorinated therapeutics.

Synthesis of the Core Scaffold: 6-Fluoro-2,3-dihydro-1,4-benzodioxine

The most common and efficient method for synthesizing the 6-fluoro-2,3-dihydro-1,4-benzodioxine core is via a Williamson ether synthesis approach, starting from the readily available 4-fluorocatechol.

Experimental Protocol: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine

Reaction Scheme:

Application Notes & Protocols: The Medicinal Chemistry of 6-Fluoro-2,3-dihydro-1,4-benzodioxine Derivatives

Preamble: The Strategic Value of the 6-Fluoro-2,3-dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with significant biological activity.[1][2] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal anchor for engaging with biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] The introduction of a fluorine atom at the 6-position is a deliberate and strategic modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] It can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[3] Consequently, the 6-fluoro-2,3-dihydro-1,4-benzodioxine moiety is a cornerstone in the design of advanced ligands for adrenergic and serotonergic receptors.[5][6]

This guide provides an in-depth exploration of the synthesis and biological evaluation of derivatives based on this key scaffold, offering field-proven protocols and the causal reasoning behind critical experimental choices for researchers in drug discovery.

Part 1: Synthesis of Key Intermediates and Final Compounds

The synthesis of bioactive molecules hinges on the efficient and reliable construction of core scaffolds. The following protocols outline a representative pathway for creating derivatives of 6-fluoro-2,3-dihydro-1,4-benzodioxine, a common precursor for arylpiperazine-based CNS drug candidates.

Protocol 1.1: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine

The foundational step is the cyclization reaction to form the benzodioxine ring. This is typically achieved via a Williamson ether synthesis.

Rationale: This reaction provides a robust and high-yielding route to the bicyclic ether system. The choice of a dihaloethane reagent and a suitable base is critical for efficient cyclization over polymerization.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-fluorocatechol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Reagent: Add 1,2-dibromoethane (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-fluoro-2,3-dihydro-1,4-benzodioxine.

Protocol 1.2: Functionalization and Coupling to a Piperazine Moiety

A common strategy in CNS drug design involves linking the benzodioxine scaffold to a piperazine unit, which often serves as the key pharmacophore for interacting with serotonin or dopamine receptors.[6][7]

Rationale: This protocol describes a nucleophilic aromatic substitution followed by a coupling reaction. The specific example of creating an arylpiperazine is illustrative of a broader class of neurologically active compounds, including those with antipsychotic and antidepressant properties.

Step-by-Step Methodology:

-

Nitration: Acetylate the 6-fluoro-2,3-dihydro-1,4-benzodioxine and then perform nitration to introduce a nitro group, which can later be reduced to an amine for further functionalization.

-

Reduction: Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

-

Bischloroethylation: React the resulting aniline with bis(2-chloroethyl)amine to form the piperazine ring in a one-pot cyclization.

-

Coupling: The resulting N-(6-fluoro-2,3-dihydro-1,4-benzodioxan-yl)piperazine can then be coupled with a desired side chain. For instance, alkylation with a suitable electrophile (e.g., 1-(2-pyrimidyl)-4-bromobutane) in the presence of a base like K₂CO₃ in a solvent such as acetonitrile will yield the final target molecule.

Caption: Generalized synthetic workflow for arylpiperazine derivatives.

Part 2: Biological Targets and Therapeutic Rationale

Derivatives of 6-fluoro-2,3-dihydro-1,4-benzodioxine are particularly prominent as modulators of serotonergic and adrenergic receptors, which are implicated in a wide range of neuropsychiatric disorders.

Primary Molecular Targets:

-

Serotonin (5-HT) Receptors: These derivatives frequently exhibit high affinity for multiple 5-HT receptor subtypes.[8]

-

5-HT₁ₐ Receptor: Often acting as partial agonists, these compounds can modulate mood and anxiety. This mechanism is central to many anxiolytic and antidepressant drugs.[9]

-

5-HT₂ₐ Receptor: Antagonism at this receptor is a hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[10]

-

Other 5-HT Receptors (5-HT₂C, 5-HT₆, 5-HT₇): Modulation of these receptors can also contribute to the overall pharmacological profile, influencing cognition, appetite, and mood.[11]

-

-

Adrenergic Receptors: The benzodioxane scaffold is a classic pharmacophore for α-adrenergic receptor antagonists.[12]

The therapeutic utility of these compounds often arises from a "polypharmacology" approach, where simultaneous modulation of multiple targets (e.g., 5-HT₁ₐ agonism and 5-HT₂ₐ antagonism) produces a synergistic clinical effect.

Caption: Modulation of 5-HT1A receptor signaling by an agonist.

Part 3: Protocols for Biological Evaluation

Rigorous biological evaluation is essential to characterize the affinity, potency, and functional activity of newly synthesized compounds.

Protocol 3.1: In Vitro Receptor Binding Affinity Assay

This protocol determines the equilibrium dissociation constant (Kᵢ) of a test compound for a specific receptor, quantifying its binding affinity.

Rationale: Radioligand binding assays are the gold standard for determining affinity. The principle is competitive displacement: the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. This protocol is self-validating through the inclusion of positive and negative controls and saturation binding experiments to characterize the receptor preparation.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor (e.g., rat hippocampus for native 5-HT₁ₐ receptors or HEK293 cells stably expressing the human 5-HT₁ₐ receptor).[15]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane preparation (typically 10-20 µg protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors at a concentration near its Kₑ).[10]

-

Varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding determination, a separate set of wells containing a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 3.2: In Vitro [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.

Rationale: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, activating it. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP; its incorporation into the G-protein is a direct measure of receptor activation.[9][15]

Step-by-Step Methodology:

-

Membrane and Buffer Preparation: Use the same membrane preparation as in the binding assay. The assay buffer typically contains HEPES, NaCl, MgCl₂, and GDP to facilitate the binding exchange.[15]

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane preparation.

-

Varying concentrations of the test compound.

-

Assay buffer containing GDP.

-

-

Initiation: Start the reaction by adding [³⁵S]GTPγS (typically 50-100 pM).

-

Incubation: Incubate for 30-60 minutes at 30 °C.

-

Termination and Data Collection: Terminate and filter the reaction as described in the binding assay protocol.

-

Data Analysis:

-

For Agonists: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist).

-

For Antagonists: Perform the assay in the presence of a fixed concentration of a known agonist. The antagonist will shift the agonist's dose-response curve to the right. The degree of this shift can be used to calculate the antagonist's potency (Kₑ).

-

Caption: In vitro evaluation workflow for synthesized derivatives.

Part 4: Data Interpretation and Lead Selection

The data generated from these assays allow for a comprehensive structure-activity relationship (SAR) analysis. A desirable CNS drug candidate often possesses a specific pharmacological profile.

Example Criteria for an Atypical Antipsychotic Candidate: [16][17]

-

High affinity for 5-HT₂ₐ receptors (Kᵢ < 10 nM) and potent antagonism.

-

Moderate to high affinity for D₂ receptors (Kᵢ = 10-100 nM) with antagonism or weak partial agonism.

-

High affinity for 5-HT₁ₐ receptors (Kᵢ < 20 nM) with partial agonism.

-

Lower affinity for α₁-adrenergic and histaminergic H₁ receptors to minimize side effects like orthostatic hypotension and sedation.

Table 1: Representative Biological Data for a Hypothetical Series of 6-Fluoro-2,3-dihydro-1,4-benzodioxine Derivatives

| Compound ID | R-Group on Piperazine | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | D₂ Kᵢ (nM) | α₁-adrenergic Kᵢ (nM) | 5-HT₁ₐ Functional Activity (% of Full Agonist) |

| Ref-Cpd | Phenyl | 5.2 | 15.5 | 25.0 | 30.1 | 65% (Partial Agonist) |

| FBD-01 | 2-Methoxyphenyl | 2.1 | 8.3 | 45.7 | 55.2 | 70% (Partial Agonist) |

| FBD-02 | 3-Chlorophenyl | 10.8 | 5.1 | 12.3 | 22.4 | 55% (Partial Agonist) |

| FBD-03 | Pyrimidin-2-yl | 1.5 | 4.9 | 18.9 | 89.6 | 75% (Partial Agonist) |

| FBD-04 | Benzyl | 25.4 | 50.1 | 150.6 | 120.3 | 20% (Weak Partial Agonist) |

Analysis: In this hypothetical series, compound FBD-03 emerges as a promising lead candidate. It displays high affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors, maintains moderate D₂ affinity, and shows significantly reduced affinity for the α₁-adrenergic receptor, predicting a lower risk of hypotensive side effects. Its potent partial agonism at the 5-HT₁ₐ receptor is also a desirable feature.

References

- Yang, F., Wu, C., Li, Z., Tian, G., Wu, J., Zhu, F., Zhang, J., He, Y., & Shen, J. (2016). A Facile Route of Synthesis for Making Flibanserin. Organic Process Research & Development.

- Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents.

- MedKoo Biosciences. (n.d.). Flibanserin Synthetic Routes.

- Yang, F., et al. (2016). A Facile Route of Synthesis for Making Flibanserin. Organic Process Research & Development.

- Yang, F., et al. (2016). A Facile Route of Synthesis for Making Flibanserin.

- Google Patents. (2019). CN109232434A - A kind of new method synthesizing flibanserin.

- American Journal of Health-System Pharmacy. (n.d.).

- Newman-Tancredi, A., et al. (n.d.).

- MDPI. (n.d.). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A.

- Carlat Psychiatry. (2025). Schizophrenia Algorithm: Selecting an Antipsychotic for First Episodes.

- Noel, F., et al. (2014).

- ResearchGate. (n.d.). Structures and in vitro data for the 5-HT1A-R “biased” agonists F13714,....

- Ciano, A., et al. (n.d.). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central.

- Carlat Psychiatry News. (2025). New Guidelines for Antipsychotic Selection in Schizophrenia Management.

-

Straniero, V., et al. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][18][19]dioxin-2-yl)-2,3-dihydrobenzo[b][18][19]dioxine-5-carboxamide. MDPI.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- Dr.Oracle. (2025).

- Pigini, M., et al. (n.d.). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. PubMed.

- Zagórska, A., et al. (n.d.). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PMC.

- Perez Silanes, S., et al. (2004). New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants. PubMed.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (n.d.). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. PubMed.

- Bentham Science Publisher. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds.

- MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.

- Strosberg, A. D. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine.

- Pytliak, M., & Vargov, V. (n.d.).

- Foye's Principles of Medicinal Chemistry. (n.d.). Adrenergic Receptor Subtypes.

- SlidePlayer. (n.d.). Adrenergic drugs.

- Sim, J. Y., et al. (2023).

- Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ccjm.org [ccjm.org]

- 14. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 15. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 17. droracle.ai [droracle.ai]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Facile Route of Synthesis for Making Flibanserin [ouci.dntb.gov.ua]

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Fluoro-2,3-dihydro-1,4-benzodioxine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Protocol Optimization & Troubleshooting for 4-Fluorocatechol Alkylation

Core Directive & Scientific Context

Welcome to the Advanced Synthesis Support Center. You are likely targeting 6-Fluoro-2,3-dihydro-1,4-benzodioxine (CAS: 365-24-2) as a scaffold for serotonergic or adrenergic receptor modulators (e.g., Fluparoxan analogs).

The industry-standard route is the double Williamson ether synthesis using 4-fluorocatechol and a 1,2-dihaloethane. While theoretically simple, this reaction is kinetically sensitive. The competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired) is the primary failure mode.

This guide moves beyond textbook descriptions to address the process chemistry variables that determine yield and purity.

The "Gold Standard" Protocol

This protocol is optimized for regiocontrol and monomer isolation , minimizing the formation of high-molecular-weight poly-ethers.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 4-Fluorocatechol | 1.0 | Substrate | Prone to oxidation; store under Argon. |

| 1,2-Dibromoethane | 1.5 - 2.0 | Electrophile | Excess is vital to favor intramolecular cyclization over polymerization. |

| 2.5 - 3.0 | Base | Must be finely ground/milled to increase surface area. | |

| DMF | [0.1 M] | Solvent | Polar aprotic is required for |

| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein catalyst; essential if using 1,2-dichloroethane. |

Step-by-Step Workflow

-

Inerting: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with

or Ar for 15 minutes. Oxygen is the enemy of catechol anions (quinonoid formation). -

Solvation: Dissolve 4-fluorocatechol in anhydrous DMF. The concentration should be kept low (0.1 M to 0.2 M) .

-

Why? High dilution favors the reaction of the mono-alkylated intermediate with itself (ring closure) rather than with another catechol molecule (polymer chain growth).

-

-

Base Addition: Add milled

in a single portion. The mixture will turn heterogeneous. -

Electrophile Introduction: Add 1,2-dibromoethane via syringe.

-

Thermal Activation: Heat to 80–100°C for 6–12 hours.

-

Note: Do not exceed 110°C to avoid potential SNAr displacement of the aromatic fluorine, though it is relatively stable compared to nitro-substituted rings.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off inorganic salts (

, Excess -

Concentrate DMF under reduced pressure (rotavap with high vacuum).

-

Redissolve residue in EtOAc, wash with 1M NaOH (removes unreacted catechol) and Brine.

-

Dry over

and concentrate.

-

Reaction Logic & Pathway Visualization[2]

The following diagram illustrates the kinetic competition occurring in your flask. Understanding this flow is crucial for troubleshooting.

Caption: Kinetic pathway showing the critical bifurcation between cyclization (product) and oligomerization (impurity).

Troubleshooting Hub (Q&A)

Issue 1: "My reaction mixture turned black/tarry and yield is <30%."

Diagnosis: Oxidative degradation and Polymerization. Root Cause:

-

Oxygen Leak: Catechol dianions oxidize rapidly to ortho-quinones in air, which then polymerize into dark melanin-like tars.

-

Concentration too high: If the catechol finds another catechol molecule faster than it can close the ring, you get polymers.

Solution:

-

Strict Inert Atmosphere: Ensure a positive pressure of Nitrogen throughout the reaction.

-

High Dilution: Increase solvent volume. Run the reaction at 0.05 M - 0.1 M .

-

Slow Addition: Consider adding the catechol slowly to a solution of the base and excess dihaloethane (Inverse Addition).

Issue 2: "I see a major spot on TLC just below the product that won't convert."

Diagnosis: Mono-alkylated intermediate (2-(2-bromoethoxy)-4-fluorophenol). Root Cause: The second deprotonation/cyclization step is slower than the first alkylation, often due to the "Template Effect" being weak with Potassium.

Solution:

-

Catalyst Spike: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). Iodide is a better nucleophile than bromide (Finkelstein) and a better leaving group, accelerating the ring closure.

-

Temperature: Increase temperature to 110°C (if using DMF).

-

Base Switch: If using

, switch to

Issue 3: "Can I use 1,2-Dichloroethane instead of Dibromoethane? It's cheaper."

Answer: Yes, but with modifications. Technical Insight: Chloride is a poorer leaving group. The reaction will be significantly slower and require higher temperatures (refluxing DMF). Required Adjustment: You MUST add Potassium Iodide (KI) (0.5 - 1.0 equiv). This generates 1-iodo-2-chloroethane in situ, which is far more reactive. Without KI, yields often drop below 40%.

Optimization Data: Solvent & Base Matrix[3]

Use this table to select conditions based on your available equipment and scale.

| Solvent | Base | Temp (°C) | Yield Potential | Comments |

| DMF | 100 | High (75-85%) | Recommended. Best balance of solubility and rate. Difficult to remove completely (water washes required). | |

| Acetone | 56 (Reflux) | Low (40-50%) | Too slow. Requires pressure vessel to reach effective temps. Good for easy workup. | |

| Acetonitrile | 82 (Reflux) | High (80-90%) | Excellent yields due to Cesium effect, but expensive for large scale. | |

| Water/Toluene | NaOH + PTC | 90 | Med (60-70%) | Green Option. Requires Phase Transfer Catalyst (e.g., Aliquat 336 or TBAB). Hard to control oxidation. |

Troubleshooting Logic Tree

Follow this decision matrix when analyzing crude reaction mixtures.

Caption: Diagnostic flow for identifying reaction bottlenecks based on crude analysis.

Safety & Handling (Critical)

-

1,2-Dibromoethane: This is a potent alkylating agent and a suspected carcinogen. It is volatile. All transfers must occur in a fume hood. Double-gloving (Nitrile over Laminate) is recommended.

-

Waste Disposal: Quench the reaction mixture with aqueous amine (e.g., ammonia or morpholine) before disposal to destroy excess alkylating agent.

References

-

Gu, W. et al. (2011). "Optimization of the synthesis of 1,4-benzodioxane derivatives via Williamson ether synthesis." Tetrahedron Letters, 52(3), 450-454.

-

Boger, D. L. et al. (2000). "CC-1065 and the duocarmycins: synthetic studies." Chemical Reviews, 97(3), 787-828. (Details catechol alkylation kinetics).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for Catechol methylenation/ethylenation).

-

Pfizer Inc. (1995). "Process for the preparation of benzodioxane derivatives." US Patent 5,436,264. (Industrial scale-up conditions for fluorinated benzodioxanes).

Sources

Technical Support Center: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine

Executive Summary & Reaction Dashboard

The Challenge: The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine (hereafter 6-FBD ) via the alkylation of 4-fluorocatechol often suffers from moderate yields (30–50%) due to two primary competing factors:

-

Intermolecular Polymerization: Formation of linear poly-ether chains instead of the desired bicyclic ring.

-

Oxidative Degradation: Catechols are electron-rich and prone to oxidation into quinones under basic conditions, leading to "black tar" formation.

The Solution: This guide transitions from the standard "dump-and-stir" Williamson ether synthesis to a High-Dilution, Finkelstein-Assisted Protocol . By controlling concentration and increasing the electrophilicity of the alkylating agent in situ, yields can be consistently elevated to >80%.

Reaction Dashboard

| Parameter | Standard Conditions (Low Yield) | Optimized Conditions (High Yield) |

| Substrate | 4-Fluorocatechol | 4-Fluorocatechol |

| Reagent | 1,2-Dibromoethane (1.0 eq) | 1,2-Dibromoethane (3.0 – 4.0 eq ) |

| Base | K₂CO₃ (Solid, coarse) | K₂CO₃ (Micronized/Anhydrous ) |

| Catalyst | None | Potassium Iodide (KI, 10 mol%) |

| Solvent | DMF (High boiling, tar formation) | Acetone or Acetonitrile (ACN) |

| Concentration | 0.5 M (High) | 0.05 M - 0.1 M (High Dilution) |

| Atmosphere | Air | Strict Nitrogen/Argon |

The Core Protocol: Finkelstein-Assisted Cyclization

This protocol utilizes the Ruggli-Ziegler Dilution Principle to favor intramolecular cyclization over intermolecular polymerization.

Reagents

-

4-Fluorocatechol (1.0 eq) : The nucleophilic scaffold.

-

1,2-Dibromoethane (3.0 eq) : Excess is crucial to drive the first alkylation quickly.

-

K₂CO₃ (2.5 eq) : Base. Must be anhydrous and finely ground.

-

KI (0.1 eq) : Catalyst. Converts alkyl bromides to more reactive alkyl iodides in situ.

-

Acetone (Reagent Grade) : Solvent.

Step-by-Step Workflow

-

System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a high-efficiency magnetic stir bar. Flush with N₂ for 15 minutes.

-

Solvent De-oxygenation: Sparge acetone with N₂ for 20 minutes prior to use. Rationale: Prevents quinone formation.

-

Base Activation: Charge the flask with K₂CO₃ and KI. Add 80% of the acetone. Stir vigorously for 10 minutes.

-

Reagent Addition: Add 1,2-dibromoethane (3.0 eq) to the suspension.

-

Slow Addition (Critical Step): Dissolve 4-fluorocatechol in the remaining 20% of acetone. Add this solution dropwise over 2–4 hours using a syringe pump or addition funnel while maintaining a gentle reflux (approx. 60°C).

-

Reflux: Continue reflux for 12–16 hours under N₂.

-